molecular formula C8H10N4 B138086 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 155789-82-5

1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Cat. No. B138086
M. Wt: 162.19 g/mol
InChI Key: SSVQUVUIXURYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and receptors. In Additionally, we will list as many future directions as possible for the continued study of this compound.

Mechanism Of Action

The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors. For example, the compound has been shown to bind to and inhibit the activity of certain protein kinases, which play a critical role in cell signaling pathways. Additionally, 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been found to act as an antagonist of adenosine receptors, which are involved in a range of physiological processes including sleep, pain, and inflammation.

Biochemical And Physiological Effects

Studies have shown that 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been shown to reduce inflammation and pain in animal models, suggesting potential applications in the treatment of inflammatory disorders such as arthritis.

Advantages And Limitations For Lab Experiments

One advantage of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is its potent inhibitory activity against certain enzymes and receptors. This makes it a potentially useful tool for studying the role of these molecules in various physiological processes. Additionally, the compound has been found to have low toxicity and good stability, making it a relatively safe and reliable compound for use in laboratory experiments. However, one limitation of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are a number of potential future directions for the study of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine. One area of interest is the continued investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer and inflammatory disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its interactions with key enzymes and receptors. Finally, the development of more efficient and cost-effective synthesis methods for 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine could help to facilitate its broader use in scientific research.

Synthesis Methods

The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine involves a multi-step process that can be carried out using a variety of different methods. One common approach involves the reaction of 2-chloro-3-nitropyridine with 2-amino-3-methylimidazo[1,2-a]pyridine in the presence of a reducing agent such as iron or tin. This reaction produces the desired product, which can be purified using standard chromatographic techniques.

Scientific Research Applications

1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine has been the subject of a number of studies aimed at understanding its potential applications in the field of medicinal chemistry. One area of research has focused on the compound's ability to act as an inhibitor of certain enzymes and receptors, including protein kinases and adenosine receptors. This inhibition has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

CAS RN

155789-82-5

Product Name

1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1,7-dimethylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-10-7-6(5)12(2)8(9)11-7/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

SSVQUVUIXURYKS-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)N=C(N2C)N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2C)N

synonyms

2-AMINO-1,7-DIMETHYLIMIDAZO(4,5-B)PYRIDINE

Origin of Product

United States

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